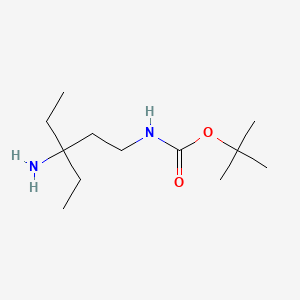
tert-butyl N-(3-amino-3-ethylpentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(3-amino-3-ethylpentyl)carbamate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a type of carbamate, which is a class of compounds known for their use in organic synthesis and as protecting groups for amines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-3-ethylpentyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for carbamates, including this compound, often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
化学反応の分析
Types of Reactions: tert-Butyl N-(3-amino-3-ethylpentyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-(3-amino-3-ethylpentyl)carbamate is used as a protecting group for amines during peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to protect amine groups allows for selective modification of biomolecules .
Medicine: In medicine, carbamates are explored for their potential as drug candidates. This compound may have applications in developing new therapeutic agents .
Industry: Industrially, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .
作用機序
The mechanism of action of tert-butyl N-(3-amino-3-ethylpentyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is exploited in peptide synthesis and other organic reactions .
類似化合物との比較
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
tert-Butyl (3-aminopropyl)carbamate: Similar structure but with different substituents.
Uniqueness: tert-Butyl N-(3-amino-3-ethylpentyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to protect amine groups under mild conditions makes it particularly valuable in organic synthesis .
生物活性
Tert-butyl N-(3-amino-3-ethylpentyl)carbamate is an organic compound notable for its structural features, including a tert-butyl group and a carbamate functional group attached to a 3-amino-3-ethylpentyl moiety. Its molecular formula is C12H26N2O2, which indicates potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to serve as a protecting group for amines.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may inhibit specific enzymes or receptors, which could lead to its observed pharmacological effects. Ongoing studies aim to delineate the precise molecular mechanisms underlying these interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including enzyme inhibition and protective effects in cellular models. For instance, the presence of the carbamate group is known to enhance the compound's reactivity with biological molecules, potentially modifying their functions .
Comparative Analysis with Similar Compounds
A comparative analysis of related compounds reveals structural nuances that influence biological activity. The following table summarizes key similarities and differences among structurally related carbamates:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (3-aminopropyl) carbamate | C8H18N2O2 | Shorter carbon chain compared to this compound |
| Tert-butyl (2-(3-aminophenyl)ethyl) carbamate | C13H20N2O2 | Contains an aromatic ring, affecting its reactivity |
| Tert-butyl (3-aminocyclobutyl) carbamate | C9H18N2O2 | Cyclobutane ring introduces strain and unique reactivity patterns |
This comparison highlights how the longer aliphatic chain in this compound may influence its solubility and interaction with biological targets differently than shorter or more rigid structures.
Case Studies
- Neuroprotective Effects : In vitro studies have demonstrated that certain carbamate derivatives exhibit neuroprotective effects against neurodegenerative conditions. For example, compounds with similar structures have shown promise in reducing oxidative stress markers in astrocytes exposed to amyloid-beta (Aβ) peptides, suggesting potential applications in Alzheimer's disease treatment .
- Enzyme Inhibition : Research has indicated that derivatives of this compound can act as inhibitors for various enzymes involved in metabolic pathways. The inhibition mechanism often involves covalent modification of enzyme active sites, leading to decreased enzymatic activity and altered metabolic outcomes.
特性
分子式 |
C12H26N2O2 |
|---|---|
分子量 |
230.35 g/mol |
IUPAC名 |
tert-butyl N-(3-amino-3-ethylpentyl)carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-6-12(13,7-2)8-9-14-10(15)16-11(3,4)5/h6-9,13H2,1-5H3,(H,14,15) |
InChIキー |
JBPWYAZYPWCHJO-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CCNC(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















